(6-Chloro-3-ethoxy-2-fluorophenyl)methanol
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Overview
Description
(6-Chloro-3-ethoxy-2-fluorophenyl)methanol is an organic compound with the molecular formula C9H10ClFO2 It is a derivative of phenol, where the phenyl ring is substituted with chlorine, ethoxy, and fluorine groups, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-ethoxy-2-fluorophenyl)methanol typically involves the substitution reactions on a phenol derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable phenol derivative is reacted with chloro, ethoxy, and fluorine substituents under controlled conditions. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3-ethoxy-2-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the chlorine or fluorine substituents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-chloro-3-ethoxy-2-fluorobenzaldehyde or 6-chloro-3-ethoxy-2-fluorobenzoic acid.
Reduction: Formation of dechlorinated or defluorinated derivatives.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(6-Chloro-3-ethoxy-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloro-3-ethoxy-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethoxy group can also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-2-ethoxy-3-fluorophenyl)methanol
- (2-Chloro-3-ethoxy-6-fluorophenyl)methanol
Uniqueness
(6-Chloro-3-ethoxy-2-fluorophenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H10ClFO2 |
---|---|
Molecular Weight |
204.62 g/mol |
IUPAC Name |
(6-chloro-3-ethoxy-2-fluorophenyl)methanol |
InChI |
InChI=1S/C9H10ClFO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 |
InChI Key |
FAPPXZGBKYAIGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Cl)CO)F |
Origin of Product |
United States |
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